Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride
CAS No.: 93842-90-1
Cat. No.: VC16998870
Molecular Formula: C11H22ClNO2
Molecular Weight: 235.75 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 93842-90-1 |
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Molecular Formula | C11H22ClNO2 |
Molecular Weight | 235.75 g/mol |
IUPAC Name | diethyl-methyl-(2-prop-2-enoyloxypropan-2-yl)azanium;chloride |
Standard InChI | InChI=1S/C11H22NO2.ClH/c1-7-10(13)14-11(4,5)12(6,8-2)9-3;/h7H,1,8-9H2,2-6H3;1H/q+1;/p-1 |
Standard InChI Key | NDESLBMVDAWMGB-UHFFFAOYSA-M |
Canonical SMILES | CC[N+](C)(CC)C(C)(C)OC(=O)C=C.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride is a quaternary ammonium salt with the molecular formula C₁₁H₂₂ClNO₂ and a molar mass of 235.75 g/mol . Its IUPAC name, diethyl-methyl-(2-prop-2-enoyloxypropan-2-yl)azanium chloride, reflects the presence of:
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A diethylmethylammonium core.
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A 1-methyl-1-[(1-oxoallyl)oxy]ethyl substituent.
The compound’s SMILES notation (CCN+(CC)C(C)(C)OC(=O)C=C.[Cl-]) and InChIKey (NDESLBMVDAWMGB-UHFFFAOYSA-M) further delineate its stereochemical features .
Structural Analysis
The molecule’s quaternary ammonium group confers a permanent positive charge, enabling strong electrostatic interactions with negatively charged surfaces, such as microbial cell membranes . The allyloxy carbonyl group introduces reactivity, facilitating participation in substitution and polymerization reactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound typically involves a three-step process:
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Initial Alkylation: Diethylmethylamine reacts with acryloyl chloride to form an intermediate acryloyloxy derivative.
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Etherification: The intermediate undergoes etherification with 1-methyl-1-hydroxyethyl groups.
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Quaternary Ammonium Formation: Treatment with ammonium chloride yields the final quaternary ammonium salt .
Key Reaction Conditions:
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Temperature: 50–70°C for optimal reaction kinetics.
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Catalysts: Lewis acids (e.g., AlCl₃) enhance etherification efficiency.
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Solvents: Polar aprotic solvents (e.g., dimethylformamide) improve solubility .
Physicochemical Properties
Property | Value/Description |
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Molecular Weight | 235.75 g/mol |
Melting Point | 128–132°C (decomposes) |
Solubility | >50 g/L in water (25°C) |
LogP (Partition Coeff.) | 1.2 (indicating moderate lipophilicity) |
Stability | Stable under dry, inert atmospheres |
The compound’s high water solubility and thermal stability make it suitable for formulations requiring prolonged shelf life .
Biological Activity and Mechanisms
Antimicrobial Efficacy
As a quaternary ammonium compound, it disrupts microbial membranes via electrostatic binding to phospholipid head groups, causing leakage of intracellular contents . Studies report the following minimum inhibitory concentrations (MICs):
Microbial Strain | MIC (µg/mL) |
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Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
These values highlight broad-spectrum activity, though efficacy against Gram-negative bacteria is reduced due to their outer membrane complexity .
Surfactant and Emulsifying Properties
The compound lowers water’s surface tension to 28 mN/m (vs. 72 mN/m for pure water), enabling applications in:
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Cosmetics: Stabilizing oil-in-water emulsions in creams.
Industrial and Biomedical Applications
Disinfectants and Antiseptics
Incorporated at 0.1–2% w/v in surface disinfectants, it achieves >99.9% reduction in bacterial load within 5 minutes . Synergistic formulations with ethanol show enhanced sporicidal activity .
Drug Delivery Systems
The compound’s micellar aggregates encapsulate hydrophobic drugs (e.g., paclitaxel), improving bioavailability by 40–60% in preclinical models .
Agricultural Biocides
At 50–100 ppm, it suppresses fungal growth (e.g., Botrytis cinerea) on crops, reducing post-harvest losses by 20–30% .
Comparative Analysis with Analogous Compounds
Compound | Key Structural Difference | MIC for S. aureus (µg/mL) |
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This compound | Allyloxy carbonyl substituent | 32 |
Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride | Benzyl group substitution | 28 |
Methacryloyloxyethyl dimethylbenzyl ammonium chloride | Methacrylate functionalization | 45 |
The allyloxy group in this compound balances antimicrobial potency and synthetic feasibility, outperforming methacrylate derivatives .
Future Research Directions
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